2-Chloroquinoxaline-6,7-diol
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Overview
Description
2-Chloroquinoxaline-6,7-diol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a chloro substituent at the second position and hydroxyl groups at the sixth and seventh positions of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxaline-6,7-diol typically involves the chlorination of quinoxaline derivatives followed by hydroxylation. One common method involves the reaction of 2-chloroquinoxaline with hydroxylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoxaline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-6,7-quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroquinoxaline-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in anticancer and anti-inflammatory drugs.
Industry: Used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Chloroquinoxaline-6,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoxaline: Similar structure but with a methoxy group instead of a chloro group.
6-Chloro-2-phenoxyquinoxaline: Contains a phenoxy group instead of hydroxyl groups.
Quinoxaline-2-carboxylate-1,4-dioxide: Contains carboxylate and dioxide groups
Uniqueness
2-Chloroquinoxaline-6,7-diol is unique due to the presence of both chloro and hydroxyl groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloroquinoxaline-6,7-diol |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-3-10-4-1-6(12)7(13)2-5(4)11-8/h1-3,12-13H |
InChI Key |
ZZPSELLAJDWWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=C(C=N2)Cl |
Origin of Product |
United States |
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